5,6,7,8-Tetrahydroisoquinoline-1,6-diamine
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Overview
Description
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is a heterocyclic organic compound with the molecular formula C9H13N3 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine typically involves the reduction of 5,6,7,8-tetrahydroisoquinoline. One common method is the reduction with sodium in ethanol, which yields trans-decahydroquinolines . Another approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.
Substitution: It can participate in substitution reactions, such as N-alkylation with halo acetophenones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Halo acetophenones.
Major Products Formed
Oxidation: Nitrones.
Reduction: Trans-decahydroquinolines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine involves its interaction with molecular targets such as CDKs and DHFR. It inhibits these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct pharmacological properties.
7,8-Dihydroisoquinolin-5(6H)-one: A compound used in various synthetic applications.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is unique due to its dual amine functionality, which enhances its reactivity and potential as a versatile building block in organic synthesis. Its ability to inhibit key enzymes involved in cancer progression also sets it apart from other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-1,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h3-4,7H,1-2,5,10H2,(H2,11,12) |
InChI Key |
QMOHCWHAVZHNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=CN=C2N |
Origin of Product |
United States |
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